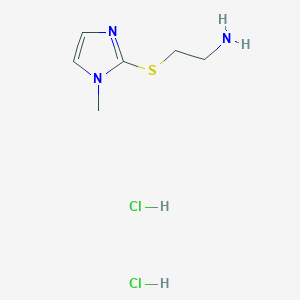
2,3,4-Tribromo-6-(trifluoromethyl)pyridine
Overview
Description
“2,3,4-Tribromo-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6HBr3F3N . It is used for research purposes. The trifluoromethylpyridine (TFMP) group and its derivatives, including this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including “2,3,4-Tribromo-6-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2,3,4-Tribromo-6-(trifluoromethyl)pyridine” consists of a pyridine ring with three bromine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including “2,3,4-Tribromo-6-(trifluoromethyl)pyridine”, have been used in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4-Tribromo-6-(trifluoromethyl)pyridine” are influenced by the presence of the fluorine atom and the pyridine in their structure .Scientific Research Applications
Pharmaceutical Development
2,3,4-Tribromo-6-(trifluoromethyl)pyridine: is utilized in pharmaceutical research due to its trifluoromethyl group, which is a common pharmacophore in drug design . The presence of this group can significantly affect the biological activity of compounds, making them useful in the development of new medications.
Agrochemical Synthesis
This compound serves as an intermediate in the synthesis of agrochemicals . Its derivatives are used in crop protection, leveraging the unique properties of the fluorine atom and pyridine moiety to control pests effectively.
Material Science
In material science, 2,3,4-Tribromo-6-(trifluoromethyl)pyridine derivatives are explored for creating novel materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Environmental Science
The compound’s derivatives are investigated for their potential use in environmental science, particularly in the development of pesticides with reduced environmental impact due to their specific physicochemical properties .
Analytical Chemistry
In analytical chemistry, 2,3,4-Tribromo-6-(trifluoromethyl)pyridine is used as a reagent or intermediate in the synthesis of more complex molecules that can serve as standards or reagents in various analytical techniques .
Biochemistry
The compound finds applications in biochemistry, where it can be used to study enzyme reactions or as a building block for more complex biochemical compounds .
Pharmacology
Pharmacological research benefits from the compound’s derivatives, which are used to study drug-receptor interactions and the development of new therapeutic agents .
Chemical Engineering
Finally, in chemical engineering, this compound is involved in process development and optimization, particularly in the synthesis of various chemical products through advanced reaction mechanisms .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines are thought to owe their biological activities to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives are used in the protection of crops from pests .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical industry for crop protection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine. It’s recommended to ensure adequate ventilation when handling this compound and to take precautionary measures against static discharges .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4-tribromo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGIYQTVWOYKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673553 | |
| Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
CAS RN |
1214383-04-6 | |
| Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)

![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)
![4-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389605.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine](/img/structure/B1389606.png)

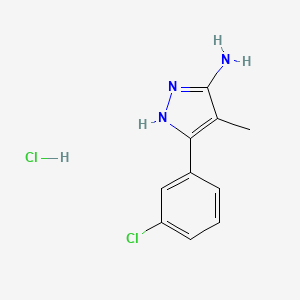
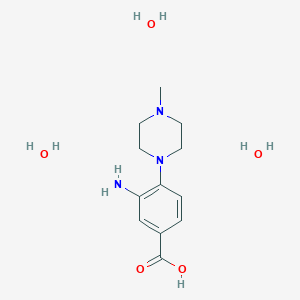

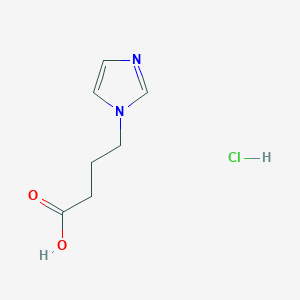
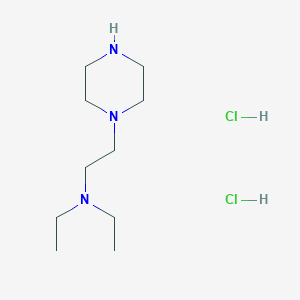
![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)
![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)
